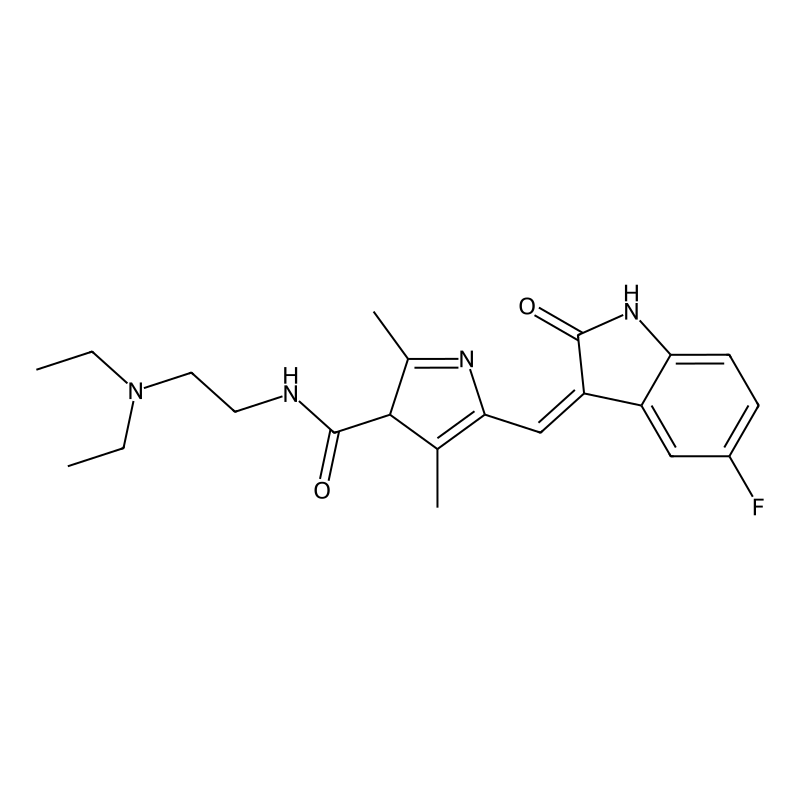

Sunitinib

Content Navigation

In oncology drug discovery, maintaining target engagement fidelity is critical. Sunitinib free base (CAS 557795-19-4) addresses this by providing precise multi-kinase inhibition unattainable with substitutes.

- VEGFR2/PDGFR-β inhibitor with low-nanomolar potency; replaces Sorafenib for accurate vascular modeling.

- Overcomes Imatinib-resistant KIT mutations (T670I, V654A); required positive control in GIST assays.

- DMSO-soluble free base (40 mg/mL) for HTS and custom salt/co-crystal development; prevents formulation mismatches.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6)

3.08e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Sunitinib free base is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily utilized in oncology and angiogenesis research. As an indolinone derivative, it competitively blocks the ATP-binding sites of several critical kinases, most notably VEGFR1-3, PDGFR-α/β, KIT, FLT3, and RET [1]. In procurement contexts, the free base form (CAS 557795-19-4) is typically selected for in vitro high-throughput screening, custom salt formulation, and baseline benchmarking in drug discovery, distinguishing it from its clinical malate salt counterpart which is optimized for aqueous in vivo delivery . Its broad yet specific multi-kinase inhibition profile makes it an indispensable reference standard for evaluating next-generation anti-angiogenic and targeted therapies.

Research Fit

Substituting Sunitinib with other multi-kinase inhibitors like Sorafenib or Imatinib fundamentally alters the assay's target engagement profile. While Sorafenib is a common clinical comparator, it lacks Sunitinib's extreme low-nanomolar potency against PDGFR-β, meaning substitution will fail to replicate precise pericyte and vascular modeling . Furthermore, substituting with earlier-generation inhibitors like Imatinib is ineffective in models harboring specific KIT ATP-binding pocket mutations (e.g., T670I), where Sunitinib is explicitly required to overcome resistance [1]. Finally, substituting the free base (CAS 557795-19-4) with the malate salt (CAS 341031-54-7) without adjusting for solvent compatibility will derail formulation studies; the free base is highly soluble in DMSO for in vitro libraries, whereas the malate salt is engineered for aqueous buffer solubility.

Substitution Risk

Differential PDGFR-β Potency vs. Sorafenib

When modeling angiogenesis, the choice between Sunitinib and Sorafenib hinges on PDGFR-β inhibition. Sunitinib demonstrates an IC50 of 2 nM against PDGFR-β, whereas Sorafenib requires 57 nM to achieve the same inhibition, despite both compounds showing comparable potency against VEGFR-2 (80 nM vs 90 nM, respectively).

| Evidence Dimension | PDGFR-β IC50 (Kinase Inhibition) |

| Target Compound Data | Sunitinib: 2 nM |

| Comparator Or Baseline | Sorafenib: 57 nM |

| Quantified Difference | 28.5-fold higher potency for Sunitinib |

| Conditions | Cell-free biochemical kinase assay |

Buyers developing dual VEGFR/PDGFR inhibition assays must procure Sunitinib to ensure near-complete PDGFR-β blockade at low nanomolar concentrations without off-target toxicity.

Efficacy Against Imatinib-Resistant KIT Mutants

In gastrointestinal stromal tumor (GIST) models, Imatinib is the standard baseline but fails against secondary gatekeeper mutations. In assays utilizing the T670I double-mutant KIT protein, Imatinib acts as a weak inhibitor (IC50 ~ 1 μM or higher), whereas Sunitinib successfully binds the unactivated conformation and effectively inhibits autoactivation at physiological ATP concentrations [1].

| Evidence Dimension | Inhibition of mutant KIT (e.g., T670I / Exon 9) |

| Target Compound Data | Sunitinib: Potent inhibition of autoactivation |

| Comparator Or Baseline | Imatinib: Weak/Inactive (IC50 ≥ 1000-5000 nM) |

| Quantified Difference | Restoration of target engagement in resistant mutants |

| Conditions | In vitro mutagenesis and cell proliferation screens |

Laboratories modeling secondary TKI resistance must select Sunitinib as the active positive control for ATP-binding pocket KIT mutations.

Solvent Compatibility: Free Base vs. Malate Salt

The physical form of Sunitinib dictates its laboratory utility. Sunitinib free base (CAS 557795-19-4) achieves high solubility in DMSO (up to 40 mg/mL), making it ideal for stock solutions in high-throughput screening. Conversely, Sunitinib malate (CAS 341031-54-7) is formulated to achieve >25 mg/mL solubility in aqueous environments across a pH range of 1.2 to 6.8.

| Evidence Dimension | Maximum Solubility and Solvent Requirement |

| Target Compound Data | Free Base: ~40 mg/mL in DMSO |

| Comparator Or Baseline | Malate Salt: >25 mg/mL in aqueous buffer (pH 1.2-6.8) |

| Quantified Difference | Organic solvent reliance (Free Base) vs Aqueous compatibility (Malate) |

| Conditions | Standard laboratory formulation preparation at room temperature |

Procurement of the free base is optimal for DMSO-based in vitro assays and custom salt synthesis, whereas the malate salt is strictly required for direct aqueous in vivo dosing.

High-Throughput Kinase Screening (HTS) Libraries

Due to its high solubility in DMSO (40 mg/mL), the Sunitinib free base is the preferred form for inclusion in automated HTS libraries. It serves as a highly reliable, multi-targeted baseline inhibitor for evaluating novel anti-angiogenic compounds against VEGFR2 and PDGFR-β in cell-free biochemical assays.

In Vitro Modeling of TKI-Resistant GIST

Sunitinib is the mandatory positive control for researchers investigating secondary resistance mechanisms in gastrointestinal stromal tumors. Because it effectively binds the unactivated conformation of Imatinib-resistant KIT mutants (such as T670I and V654A), it is essential for validating next-generation kinase inhibitors in these specific mutant cell lines [1].

Custom Salt Screening and Co-Crystal Formulation

For industrial formulators and pharmaceutical scientists looking to bypass existing patents or improve pharmacokinetic delivery profiles, procuring the Sunitinib free base (CAS 557795-19-4) is the necessary first step. It acts as the primary API starting material for synthesizing novel salts (e.g., maleate, acetate, mesylate) or co-crystals, which cannot be achieved using the pre-formulated malate salt .

Application Selection Guide

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.1

2.5

Appearance

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (97.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Gastrointestinal stromal tumour (GIST)Sunitinib Accord is indicated for the treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST) in adults after failure of imatinib treatment due to resistance or intolerance. Metastatic renal cell carcinoma (MRCC)Sunitinib Accord is indicated for the treatment of advanced/metastatic renal cell carcinoma (MRCC) in adults. Pancreatic neuroendocrine tumours (pNET)Sunitinib Accord is indicated for the treatment of unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumours (pNET) with disease progression in adults.

Gastrointestinal stromal tumour (GIST)Sutent is indicated for the treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST) in adults after failure of imatinib mesilate treatment due to resistance or intolerance. Metastatic renal cell carcinoma (MRCC)Sutent is indicated for the treatment of advanced/metastatic renal cell carcinoma (MRCC) in adults. Pancreatic neuroendocrine tumours (pNET)Sutent is indicated for the treatment of unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumours with disease progression in adults. Experience with Sutent as first-line treatment is limited (see section 5. 1).

Treatment of gastro-intestinal stromal tumours

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Sutent

FDA Approval: Yes

Sunitinib malate is approved to treat: Gastrointestinal stromal tumor (a type of stomach cancer ). It is used in patients whose condition has become worse while taking imatinib mesylate or who are not able to take it.

Pancreatic cancer. It is used in patients with progressive neuroendocrine tumors that cannot be removed by surgery , are locally advanced , or have metastasized (spread to other parts of the body).

Renal cell carcinoma (a type of kidney cancer ). It is used: In patients with advanced disease.

As adjuvant therapy in adults who have had a nephrectomy (surgery to remove the kidney) and have a high risk that the cancer will recur (come back).

Sunitinib malate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Sunitinib malate is indicated for the treatment of gastrointestinal stromal tumor after disease progression on or intolerance to imatinib mesylate. /Included in US product label/

Sunitinib malate is indicated for the treatment of advanced renal cell carcinoma. /Included in US product label/

Sunitinib malate is indicated for the treatment of progressive, well-differentiated pancreatic neuroendocrine tumors in patients with unresectable locally advanced or metastatic disease. /Included in US product label/

Pharmacology

Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE04 - Sunitinib

Mechanism of Action

Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo.

Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo.

... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ...

Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity.

For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

RET family

RET [HSA:5979] [KO:K05126]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Sunitinib is metabolized primarily by the cytochrome P450 enzyme, CYP3A4, to produce its primary active metabolite, which is further metabolized by CYP3A4. Elimination is primarily via feces. In a human mass balance study of [14C]sunitinib, 61% of the dose was eliminated in feces, with renal elimination accounting for 16% of the administered dose.

2230 L (apparent volume of distribution, Vd/F)

34 - 62 L/h [Total oral clearance]

Following oral administration, peak plasma concentrations of sunitinib generally occur within 6-12 hours. Food has no effect on bioavailability of sunitinib.

Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days. By Day 14, combined plasma concentrations of sunitinib and its active metabolite ranged from 62.9 - 101 ng/mL. No significant changes in the pharmacokinetics of sunitinib or the primary active metabolite were observed with repeated daily administration or with repeated cycles in the dosing regimens tested.

Sunitinib and its primary active metabolite are 95 and 90% bound to human plasma proteins in vitro, respectively.

The apparent volume of distribution (Vd/F) for sunitinib was 2230 L. In the dosing range of 25 - 100 mg, the area under the plasma concentration-time curve (AUC) and Cmax increase proportionately with dose.

For more Absorption, Distribution and Excretion (Complete) data for Sunitinib (11 total), please visit the HSDB record page.

Metabolism Metabolites

Sunitinib is metabolized principally by cytochrome P-450 (CYP) isoenzyme 3A4 to several metabolites. The main circulating metabolite, an N-desethyl derivative, has been shown to be equipotent to sunitinib in biochemical and cellular assays; this metabolite accounts for approximately 23-37% of total plasma concentrations of the drug and also is metabolized by CYP3A4.

Sunitinib and its primary active metabolite were the major drug-related compounds identified in plasma, urine, and feces, representing 91.5%, 86.4% and 73.8% of radioactivity in pooled samples, respectively.

Associated Chemicals

Wikipedia

FDA Medication Guides

SUNITINIB MALATE

CAPSULE;ORAL

CPPI CV

08/30/2021

Drug Warnings

Sunitinib has been associated with hepatotoxicity, which may result in liver failure or death. Liver failure has been observed in clinical trials (7/2281 [0.3%]) and post-marketing experience. Liver failure signs include jaundice, elevated transaminases and/or hyperbilirubinemia in conjunction with encephalopathy, coagulopathy, and/or renal failure. Monitor liver function tests (ALT, AST, bilirubin) before initiation of treatment, during each cycle of treatment, and as clinically indicated. Sunitinib should be interrupted for Grade 3 or 4 drug-related hepatic adverse events and discontinued if there is no resolution. Do not restart Sunitinib if patients subsequently experience severe changes in liver function tests or have other signs and symptoms of liver failure. Safety in patients with ALT or AST >2.5 x ULN or, if due to liver metastases, >5.0 x ULN has not been established.

Cardiovascular events, including heart failure, myocardial disorders and cardiomyopathy, some of which were fatal, have been reported through post-marketing experience.

Among patients receiving sunitinib for metastatic renal cell cancer in the randomized trial, 21% had a left ventricular ejection fraction (LVEF) below the lower limit of normal, and 4% experienced a decline in LVEF (to a value below 50% or as a reduction greater than 20% from the baseline value). Left ventricular dysfunction was reported in 1% and congestive heart failure in less than 1% of patients receiving sunitinib.

For more Drug Warnings (Complete) data for Sunitinib (33 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of a single dose in healthy volunteers, the terminal half-life of sunitinib or its primary active metabolite is approximately 40-60 or 80-110 hours, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Interactions

Strong CYP3A4 inhibitors such as ketoconazole may increase sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme inhibition potential is recommended. Concurrent administration of SUTENT with the strong CYP3A4 inhibitor, ketoconazole, resulted in 49% and 51% increases in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of Sunitinib in healthy volunteers. Co-administration of sunitinib with strong inhibitors of the CYP3A4 family (e.g., ketoconazole, itraconazole, clarithromycin, atazanavir, indinavir, nefazodone, nelfinavir, ritonavir, saquinavir, telithromycin, voriconazole) may increase sunitinib concentrations. Grapefruit may also increase plasma concentrations of sunitinib.

CYP3A4 inducers such as rifampin may decrease sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme induction potential is recommended. Concurrent administration of sunitinib with the strong CYP3A4 inducer, rifampin, resulted in a 23% and 46% reduction in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of sunitinib in healthy volunteers. Co-administration of sunitinib with inducers of the CYP3A4 family (e.g., dexamethasone, phenytoin, carbamazepine, rifampin, rifabutin, rifapentin, phenobarbital) may decrease sunitinib concentrations.

St. John's wort may cause unpredictable decreases in plasma sunitinib concentrations and should be avoided during sunitinib therapy.

2. Motzer RJ, Penkov K, Haanen J, Rini B, Albiges L, Campbell MT, Venugopal B, Kollmannsberger C, Negrier S, Uemura M, Lee JL, Vasiliev A, Miller WH Jr, Gurney H, Schmidinger M, Larkin J, Atkins MB, Bedke J, Alekseev B, Wang J, Mariani M, Robbins PB, Chudnovsky A, Fowst C, Hariharan S, Huang B, di Pietro A, Choueiri TK. Avelumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma. N Engl J Med. 2019 Mar 21;380(12):1103-1115. doi: 10.1056/NEJMoa1816047. Epub 2019 Feb 16. PMID: 30779531; PMCID: PMC6716603.

3. Motzer RJ, Rini BI, McDermott DF, Arén Frontera O, Hammers HJ, Carducci MA, Salman P, Escudier B, Beuselinck B, Amin A, Porta C, George S, Neiman V, Bracarda S, Tykodi SS, Barthélémy P, Leibowitz-Amit R, Plimack ER, Oosting SF, Redman B, Melichar B, Powles T, Nathan P, Oudard S, Pook D, Choueiri TK, Donskov F, Grimm MO, Gurney H, Heng DYC, Kollmannsberger CK, Harrison MR, Tomita Y, Duran I, Grünwald V, McHenry MB, Mekan S, Tannir NM; CheckMate 214 investigators. Nivolumab plus ipilimumab versus sunitinib in first-line treatment for advanced renal cell carcinoma: extended follow-up of efficacy and safety results from a randomised, controlled, phase 3 trial. Lancet Oncol. 2019 Oct;20(10):1370-1385. doi: 10.1016/S1470-2045(19)30413-9. Epub 2019 Aug 16. Erratum in: Lancet Oncol. 2019 Aug 21;: Erratum in: Lancet Oncol. 2020 Jun;21(6):e304. Erratum in: Lancet Oncol. 2020 Nov;21(11):e518. PMID: 31427204; PMCID: PMC7497870.

4. Ferrari SM, Centanni M, Virili C, Miccoli M, Ferrari P, Ruffilli I, Ragusa F, Antonelli A, Fallahi P. Sunitinib in the Treatment of Thyroid Cancer. Curr Med Chem. 2019;26(6):963-972. doi: 10.2174/0929867324666171006165942. PMID: 28990511.

Explore Compound Types